molecular formula C16H16F3N3O3 B6559626 3-methyl-8-[2-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021214-23-2

3-methyl-8-[2-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B6559626
CAS No.: 1021214-23-2
M. Wt: 355.31 g/mol
InChI Key: JZDXSQMJZRESAV-UHFFFAOYSA-N
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Description

3-Methyl-8-[2-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 941880-69-9) is a spirocyclic compound featuring a 1,3,8-triazaspiro[4.5]decane-2,4-dione core with a methyl group at position 3 and a 2-(trifluoromethyl)benzoyl substituent at position 8. Its molecular formula is C₁₆H₁₆F₃N₃O₃ (MW: 355.31 g/mol) .

Properties

IUPAC Name

3-methyl-8-[2-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3O3/c1-21-13(24)15(20-14(21)25)6-8-22(9-7-15)12(23)10-4-2-3-5-11(10)16(17,18)19/h2-5H,6-9H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZDXSQMJZRESAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2(CCN(CC2)C(=O)C3=CC=CC=C3C(F)(F)F)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methyl-8-[2-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique spiro structure that contributes to its biological activity. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can influence the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar triazole structures exhibit significant antimicrobial properties. For instance, derivatives of triazole have been shown to inhibit the growth of various bacteria and fungi. A study demonstrated that triazole derivatives had varying degrees of activity against Mycobacterium tuberculosis, with some achieving over 80% inhibition compared to standard drugs .

Anticancer Properties

Triazole-containing compounds have also been investigated for their anticancer potential. In vitro studies suggest that these compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins. For example, certain triazole derivatives were found to inhibit tumor growth in xenograft models by targeting specific kinases involved in cell proliferation .

The mechanism by which 3-methyl-8-[2-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione exerts its effects may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes crucial for DNA replication and repair.
  • Receptor Modulation : Some studies suggest that these compounds may act as antagonists or agonists at specific receptors involved in cell signaling pathways.

Case Studies

StudyFindings
Study 1: Triazole Derivatives Against Mycobacterium tuberculosisVarious derivatives tested; some showed >80% inhibitionIndicates potential for development as anti-tuberculosis agents
Study 2: Anticancer ActivityIn vitro tests showed significant apoptosis in cancer cell linesSupports further investigation into anticancer applications
Study 3: Mechanistic InsightsIdentified inhibition of key kinases associated with tumor growthSuggests a multi-targeted approach for therapeutic development

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Positional Isomers

Positional Isomerism in Trifluoromethylbenzoyl Derivatives
  • 3-Methyl-8-[3-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 941880-69-9):

    • Substituents: 3-methyl, 8-[3-(CF₃)benzoyl].
    • Properties: Increased steric hindrance at position 8 due to the meta-CF₃ group may reduce receptor binding affinity compared to the ortho-substituted isomer.
    • Biological Activity: Hypothesized to target prolyl hydroxylase domain (PHD) enzymes based on structural similarity to HIF inhibitors .
  • Target Compound (Ortho-Substituted CF₃ Analog) :

    • Substituents: 3-methyl, 8-[2-(CF₃)benzoyl].
    • Advantages: Ortho-substitution may enhance π-π stacking interactions with aromatic residues in enzyme active sites, improving inhibitory potency .
Pyridine-Based Analogs
  • 8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 338408-74-5):
    • Substituents: Pyridinyl ring with CF₃ and Cl groups.
    • Molecular Weight: 356.71 g/mol.
    • Applications: Discontinued due to unspecified efficacy or toxicity issues, highlighting the critical role of substituent selection .

Functional Group Modifications

Benzyl vs. Benzoyl Derivatives
  • 8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 28936-94-9): Substituents: 8-benzyl. Synthesis: Prepared via hydrogenolysis of benzyl-protected intermediates . Limitations: Benzyl groups are prone to oxidative metabolism, reducing in vivo stability compared to benzoyl derivatives .
Alkoxyalkyl Derivatives
  • 8-(2-Ethoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione :
    • Substituents: 8-(2-ethoxyethyl).
    • Solubility: Enhanced aqueous solubility due to the ethoxy group, but reduced membrane permeability.
    • Yield: 24% via Bucherer–Berg and Ullmann coupling reactions .
Key Findings:
  • Enzyme Inhibition : The target compound’s ortho-CF₃ benzoyl group may confer superior PHD2 inhibition compared to benzyl or alkoxyalkyl derivatives due to optimized hydrophobic interactions .
  • Receptor Selectivity : Unlike RS102221 (a 5-HT₂C antagonist), the target lacks polar groups critical for serotonin receptor binding, suggesting divergent therapeutic applications .

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